N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide
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Overview
Description
N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis method, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Substitution Reactions: The 4,6-dimethyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and Lewis acids as catalysts.
Carboxamide Formation: The carboxamide group is introduced by reacting the indole derivative with an appropriate amine, such as cycloheptylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides and Lewis acids for Friedel-Crafts alkylation.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Introduction of alkyl or aryl groups at specific positions on the indole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-cycloheptyl-1H-indole-2-carboxamide: Lacks the 4,6-dimethyl groups, which may affect its biological activity.
4,6-dimethyl-1H-indole-2-carboxamide: Lacks the cycloheptyl group, which may influence its interaction with molecular targets.
N-cycloheptyl-4-methyl-1H-indole-2-carboxamide: Has only one methyl group, potentially altering its chemical properties.
Uniqueness
N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide is unique due to the presence of both the cycloheptyl and 4,6-dimethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C18H24N2O |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N-cycloheptyl-4,6-dimethyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H24N2O/c1-12-9-13(2)15-11-17(20-16(15)10-12)18(21)19-14-7-5-3-4-6-8-14/h9-11,14,20H,3-8H2,1-2H3,(H,19,21) |
InChI Key |
ANRDRZQBFPDAJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1)C(=O)NC3CCCCCC3)C |
Origin of Product |
United States |
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